2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide
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Overview
Description
2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide is a useful research compound. Its molecular formula is C17H13BrN2O2 and its molecular weight is 357.207. The purity is usually 95%.
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Scientific Research Applications
Microwave-Enhanced Aminocarbonylations in Water
Aryl bromides can be rapidly converted into the corresponding secondary and tertiary benzamides in water, using Mo(CO)6 as the source of carbon monoxide. This process involves aminocarbonylations conducted under air after only 10 minutes of high-density microwave heating, showcasing an efficient method for synthesizing benzamide derivatives in an aqueous medium (Wu & Larhed, 2005).
Antimicrobial Agents Synthesis
The synthesis and antimicrobial evaluation of 2-phenylamino-thiazole derivatives as potential antimicrobial agents illustrate the broad applicability of benzamide compounds in developing new pharmaceuticals. Such studies emphasize the synthesis of derivatives with significant inhibitory effects against pathogenic strains, highlighting benzamides' potential in creating effective antimicrobial therapies (Bikobo et al., 2017).
Crystallographic and Spectroscopic Characterization
The detailed synthesis, crystallographic, and spectroscopic characterization of benzamide derivatives, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, provide fundamental insights into the molecular structure and properties of such compounds. These studies are crucial for understanding the chemical behavior and potential applications of benzamides in various scientific domains (Saeed et al., 2010).
Synthesis of Herbicidal Derivatives
Research on the synthesis of deuterated versions of herbicidal compounds, including benzamide derivatives, demonstrates the significance of these compounds in agricultural sciences. Such studies not only contribute to the development of more effective herbicides but also to the understanding of metabolism and degradation pathways in plants (Yang & Lu, 2010).
Tyrosinase Inhibitors for Clinical Treatments
Benzamide derivatives have been explored for their inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. This research has potential implications for treatments of conditions related to pigmentation, demonstrating the therapeutic applications of benzamide compounds in dermatology (Kwong et al., 2017).
Mechanism of Action
Target of Action
It is suggested that when appended to a ligand or pharmacophore through its acid linker, this building block allows for uv light-induced covalent modification of a biological target .
Mode of Action
The compound’s mode of action involves interactions with its targets that lead to changes in the biological system. It is suggested that the compound can undergo UV light-induced covalent modification of a biological target . This implies that the compound may bind to its target and induce changes in its structure or function.
Biochemical Pathways
The compound’s ability to undergo uv light-induced covalent modification suggests that it may affect pathways involving its target .
Result of Action
The compound’s ability to undergo uv light-induced covalent modification suggests that it may induce changes in the structure or function of its target .
Properties
IUPAC Name |
2-bromo-N-[4-(prop-2-ynylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18/h1,3-10H,11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQWVLLFIDTOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.